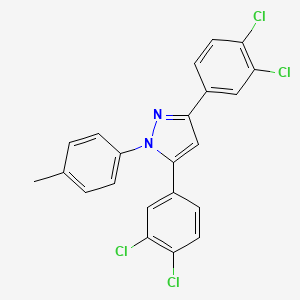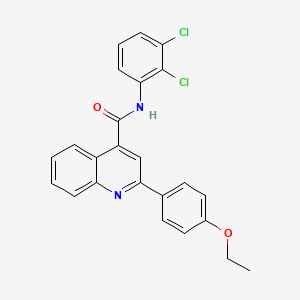![molecular formula C15H15N5O4 B4721099 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4721099.png)
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide, also known as LY-294002, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its downstream targets. This results in decreased activation of the downstream signaling pathway, including Akt and mTOR, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and sensitize cells to chemotherapy. In immune cells, 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has been shown to inhibit cytokine production and T cell activation. In addition, 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the pathway in vitro and in vivo. However, it is important to note that 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide may have off-target effects, and its use should be carefully controlled and validated. In addition, 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are numerous potential future directions for research involving 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide. Some possible areas of study include:
- Investigating the role of PI3K signaling in various disease states, including cancer, diabetes, and immune disorders
- Developing more potent and specific inhibitors of PI3K and its downstream targets
- Studying the effects of combining 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide with other targeted therapies or chemotherapy agents
- Investigating the potential use of 5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide as a therapeutic agent in animal models of disease.
Applications De Recherche Scientifique
5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the PI3K signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, diabetes, and immune disorders.
Propriétés
IUPAC Name |
5-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9-8-11(17-23-9)15(21)16-10-2-3-12(14-13(10)18-24-19-14)20-4-6-22-7-5-20/h2-3,8H,4-7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXHKCUTJOGKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![phenyl[2-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B4721023.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![5-(2-furyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4721034.png)
![N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide](/img/structure/B4721045.png)
![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4721058.png)
![3-[({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4721059.png)
![1-(difluoromethyl)-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4721071.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)


![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)
![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)